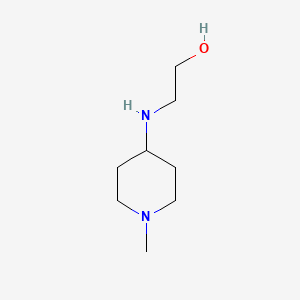

(1-(4-Methoxyphenyl)pyrrolidin-3-YL)methanamine

Vue d'ensemble

Description

The compound "(1-(4-Methoxyphenyl)pyrrolidin-3-yl)methanamine" is a chemical structure that is part of a broader class of compounds with potential pharmacological activities. The methoxyphenyl group suggests an aromatic character with a methoxy substituent, which is known to influence the electronic properties of the molecule. The pyrrolidinyl methanamine moiety indicates the presence of a cyclic amine, which is a common feature in many biologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route, starting from p-Toluic hydrazide and glycine, which was found to be high yielding and was characterized by various spectroscopic techniques . Similarly, 4-(aminomethyl)-1-aryl-2-pyrrolidinones were synthesized via a six-step sequence, representing a general approach to 1,4-disubstituted 2-pyrrolidinones . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . Additionally, X-ray single crystal diffraction has been used to confirm the structure of a novel pyridine derivative with a 4-methoxyphenyl group . These techniques could be employed to analyze the molecular structure of "this compound" to confirm its identity and purity.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been explored. For example, the 4-(aminomethyl)-1-aryl-2-pyrrolidinones have been shown to inactivate monoamine oxidase B, indicating that they can participate in enzyme-catalyzed reactions . The presence of the aminomethyl group in "this compound" suggests that it may also engage in similar biochemical interactions or could be further derivatized through reactions involving its amine functionality.

Physical and Chemical Properties Analysis

Compounds with structural similarities to "this compound" have been found to possess favorable drug-like properties, such as high solubility, metabolic stability, and the ability to penetrate biological membranes . These properties are crucial for the potential therapeutic application of a compound. The physical and chemical properties of "this compound" would need to be assessed through experimental studies to determine its suitability as a drug candidate.

Applications De Recherche Scientifique

Anticonvulsant Agents

A series of novel Schiff bases, including (1-(4-Methoxyphenyl)pyrrolidin-3-yl)methanamine derivatives, were synthesized and screened for anticonvulsant activity. These compounds were found to exhibit seizure protection in various models, with some showing significant potency and high protective indexes compared to clinically used drugs. This suggests potential applications in developing new treatments for epilepsy and related disorders (Pandey & Srivastava, 2011).

Photocytotoxicity for Cancer Treatment

Iron(III) complexes incorporating this compound derivatives demonstrated unprecedented photocytotoxicity in red light to various cancer cell lines, suggesting a promising approach for cancer therapy. These complexes induce apoptosis through the generation of reactive oxygen species, highlighting their potential as targeted cancer treatments (Basu et al., 2014).

Stabilizing Parallel Turn Conformations in Peptides

A study on a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a related structure, showed its ability to stabilize parallel turn conformations when inserted into short peptide sequences. This characteristic can be crucial for the design of peptides with specific biological activities, suggesting the potential utility of similar scaffolds, such as this compound, in peptide and protein engineering (Bucci et al., 2018).

Catalytic Applications in Organic Synthesis

(1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, similar in structure to the compound of interest, have shown significant catalytic activity and selectivity in reactions such as the Suzuki-Miyaura coupling. This suggests potential applications of this compound derivatives in facilitating various organic transformations, contributing to the development of more efficient and selective synthetic routes in organic chemistry (Roffe et al., 2016).

Anticancer Activity

Palladium(II) and Platinum(II) complexes based on Schiff bases of pyrrolidinyl methanamine derivatives, including structures related to this compound, have been synthesized and characterized for their anticancer activity. These complexes demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as novel chemotherapeutic agents (Mbugua et al., 2020).

Safety and Hazards

Propriétés

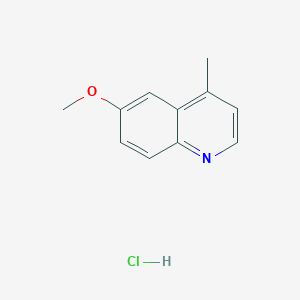

IUPAC Name |

[1-(4-methoxyphenyl)pyrrolidin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-4-2-11(3-5-12)14-7-6-10(8-13)9-14/h2-5,10H,6-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHWOJQUGQNVGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCC(C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-o-Tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3023079.png)

![8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023090.png)